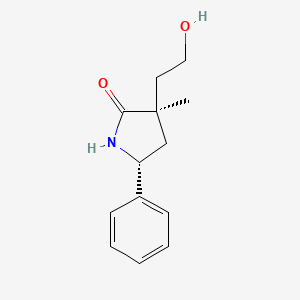
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene is a chemical compound known for its unique structure and properties. It features two trifluoromethyl groups attached to a benzene ring, with each trifluoromethyl group linked to a diazirinyl moiety. This compound is of significant interest in various scientific fields due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by forming covalent bonds upon exposure to light.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene exerts its effects involves the activation of its diazirinyl groups upon exposure to light. This activation leads to the formation of highly reactive carbene intermediates, which can then interact with nearby molecules to form covalent bonds. These interactions are crucial in applications such as photoaffinity labeling, where the compound is used to study molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the diazirinyl groups, making it less reactive in photoaffinity labeling applications.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which may alter its reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: The position of the trifluoromethyl groups affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of trifluoromethyl and diazirinyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H4F6N4 |
|---|---|
Molekulargewicht |
294.16 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]diazirine |
InChI |
InChI=1S/C10H4F6N4/c11-9(12,13)7(17-18-7)5-2-1-3-6(4-5)8(19-20-8)10(14,15)16/h1-4H |
InChI-Schlüssel |
PTWWXEJKTQALAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C3(N=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


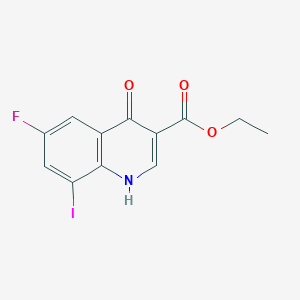



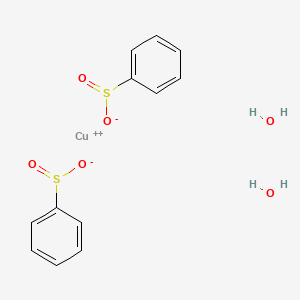
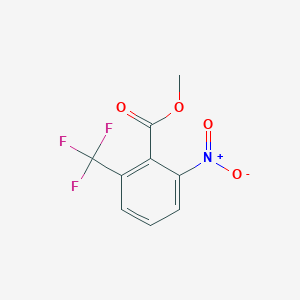
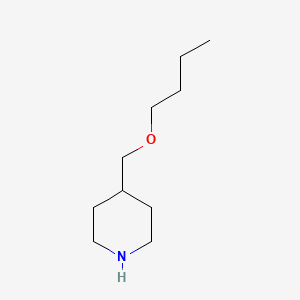
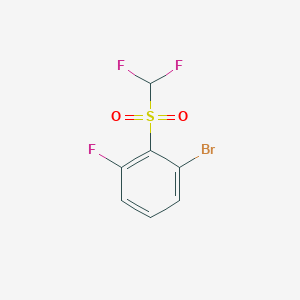
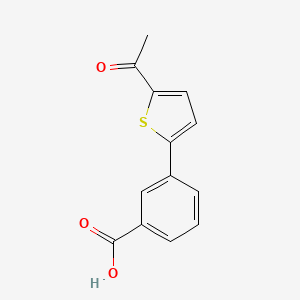
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
